![molecular formula C15H13ClN6O B11138906 2-chloro-N-[2-(4-pyridyl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11138906.png)
2-chloro-N-[2-(4-pyridyl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide
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Overview
Description
2-chloro-N-[2-(4-pyridyl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a pyridyl ethyl chain, and a tetraazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(4-pyridyl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core. This can be achieved by reacting 2-chlorobenzoic acid with an appropriate amine under acidic conditions to form the benzamide.
Introduction of the Pyridyl Ethyl Chain: The next step involves the introduction of the pyridyl ethyl chain. This can be done by reacting the benzamide with 4-pyridyl ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Tetraazolyl Group: The final step involves the formation of the tetraazolyl group. This can be achieved by reacting the intermediate compound with sodium azide under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridyl ethyl chain.
Reduction: Reduction reactions can occur at the chloro group, converting it to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium thiolate.
Major Products
Oxidation: Oxidation of the pyridyl ethyl chain can lead to the formation of pyridyl carboxylic acids.
Reduction: Reduction of the chloro group can yield the corresponding benzamide without the chloro substituent.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C15H13ClN6O and a molecular weight of approximately 328.75 g/mol. Its structure features a chloro group, a pyridyl moiety, and a tetraazolyl substituent attached to a benzamide backbone. These functional groups contribute to its unique reactivity and potential interactions with biological targets.
Anticancer Activity
Preliminary studies indicate that 2-chloro-N-[2-(4-pyridyl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide exhibits notable anticancer properties. The compound's structure suggests it may interact with various cellular pathways involved in cancer progression. For instance:
- Mechanism of Action : The presence of the tetraazole ring is crucial for its biological activity. Research has shown that similar compounds containing tetrazole or imidazole rings demonstrate significant anticancer effects due to their ability to induce apoptosis in cancer cells .
- Case Studies : In vitro studies have demonstrated that derivatives of this compound can selectively inhibit cancer cell proliferation. For example, analogues with similar structural motifs have shown IC50 values indicating potent anticancer activity against various cell lines .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. The presence of the pyridyl group enhances its interaction with microbial targets:
- Research Findings : Studies have indicated that pyridine derivatives often exhibit antimicrobial properties due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.
- Comparative Analysis : When compared to other known antimicrobial agents, compounds with similar structures have shown varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria.
Synthetic Pathways
The synthesis of this compound involves several steps that require careful optimization:
Step | Description |
---|---|
1 | Synthesis of the benzamide backbone through acylation reactions. |
2 | Formation of the tetraazole ring via cyclization methods involving hydrazines or azides. |
3 | Introduction of the chloro and pyridyl groups through nucleophilic substitutions or electrophilic aromatic substitutions. |
Each step is critical for achieving high yields and purity of the final product.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound:
- Functional Group Importance : The combination of the chloro group and the tetraazole moiety appears to enhance its pharmacological profile compared to other related compounds without these features.
- Comparative Compounds : A comparison with structurally related compounds reveals that those lacking the tetraazole ring or having different substituents exhibit diminished biological activity .
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(4-pyridyl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include G-protein coupled receptors, kinases, and ion channels.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[2-(4-pyridyl)ethyl]-benzamide: Lacks the tetraazolyl group, which may reduce its binding affinity or specificity.
N-[2-(4-pyridyl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide: Lacks the chloro group, which may affect its reactivity and chemical stability.
2-chloro-N-[2-(4-pyridyl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)aniline: Contains an aniline group instead of a benzamide, which may alter its biological activity.
Uniqueness
The presence of both the chloro group and the tetraazolyl group in 2-chloro-N-[2-(4-pyridyl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide makes it unique. These functional groups can enhance its binding affinity, specificity, and reactivity, making it a valuable compound for various applications.
Biological Activity
2-chloro-N-[2-(4-pyridyl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a chloro group, a pyridyl moiety, and a tetraazolyl substituent attached to a benzamide backbone, suggesting various interactions with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H13ClN6O, with a molecular weight of 328.75 g/mol. The presence of multiple functional groups enhances its reactivity and potential biological interactions.
Structural Features
Feature | Description |
---|---|
Chloro Group | Enhances lipophilicity and biological activity |
Pyridyl Moiety | Potential interaction with various receptors |
Tetraazolyl Substituent | May contribute to unique pharmacological effects |
Benzamide Backbone | Provides structural stability and bioactivity |
Antitumor Activity
Preliminary studies indicate that this compound exhibits notable antitumor activity. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the tetraazole ring is crucial for its anticancer properties.
Case Study: Anticancer Efficacy
A study evaluated the compound's efficacy against human cancer cell lines using the MTT assay. The results indicated an IC50 value of approximately 15 µM, demonstrating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro testing against Gram-positive and Gram-negative bacteria revealed effective inhibition at micromolar concentrations.
Table: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
The mechanism by which this compound exerts its biological effects is still under investigation. Initial findings suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial integrity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the functional groups can significantly alter its pharmacological profile.
Key Findings:
- Chloro Group: Enhances lipophilicity and cellular uptake.
- Pyridyl Moiety: Critical for receptor binding and activity.
- Tetraazole Ring: Essential for anticancer activity; modifications may reduce efficacy.
Properties
Molecular Formula |
C15H13ClN6O |
---|---|
Molecular Weight |
328.75 g/mol |
IUPAC Name |
2-chloro-N-(2-pyridin-4-ylethyl)-5-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C15H13ClN6O/c16-14-2-1-12(22-10-19-20-21-22)9-13(14)15(23)18-8-5-11-3-6-17-7-4-11/h1-4,6-7,9-10H,5,8H2,(H,18,23) |
InChI Key |
ZBOGMNYWWONCFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=N2)C(=O)NCCC3=CC=NC=C3)Cl |
Origin of Product |
United States |
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